![molecular formula C11H10ClN3O2 B4624752 N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4624752.png)
N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide
Overview
Description
"N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide" is a chemical compound belonging to the class of isoxazolecarboxamides. It is characterized by specific structural features, including a pyridinyl group and an isoxazole ring.
Synthesis Analysis
The synthesis of compounds related to "N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide" typically involves multistep reactions. For example, Yang Yun-shang (2010) described the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds by acyl chlorination and amidation from a precursor molecule, highlighting the complex synthesis routes for related compounds (Yang, 2010).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves advanced spectroscopic techniques. The structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was identified using FT-IR, NMR spectroscopy, and X-ray diffraction studies, which are critical for confirming the molecular structure of complex organic compounds (Anuradha et al., 2014).
Chemical Reactions and Properties
Chemical reactions of this class of compounds can be diverse. For instance, the reaction of dichlorotetrazolo(1,5-a)pyridine with dialkylamines to afford pyridylformamidines, as studied by Reisinger and Wentrup (2005), demonstrates the reactivity of related pyridine derivatives under various conditions (Reisinger & Wentrup, 2005).
Scientific Research Applications
Cellular Permeability and Drug Delivery
Investigations into the cellular permeability of DNA-binding pyrrole-imidazole polyamides offer insights into how similar compounds, such as N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide, might be optimized for cellular uptake and drug delivery. Studies have shown that linker modifications can significantly impact the cellular permeability of polyamides, suggesting that similar strategies could be applied to enhance the delivery efficiency of related compounds (Liu & Kodadek, 2009).
Antitubercular Agents
Research on novel carboxamide series as new anti-tubercular agents provides a framework for the development of new drugs targeting Mycobacterium tuberculosis. QSAR modelling studies on newly discovered compounds have predicted biological activities against tuberculosis, highlighting the potential of specific structural features for enhanced anti-tubercular activity (Abdullahi et al., 2020).
Molecular Probes and Therapeutic Agents
The exploration of pyrrole–imidazole hairpin polyamides as programmable, sequence-specific DNA binding oligomers demonstrates the potential of similar compounds to modulate gene expression. Modifications to improve cellular uptake and biological activity could be relevant to the development of N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide as a molecular probe or therapeutic agent (Meier, Montgomery, & Dervan, 2012).
Insecticidal Activity
The synthesis and evaluation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides for insecticidal activity showcase the potential agricultural applications of isoxazole derivatives. By exploring the chemoselective nucleophilic chemistry of these compounds, researchers can identify new insecticidal agents with specific modes of action (Yu et al., 2009).
properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-ethyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-7-6-9(15-17-7)11(16)14-8-4-3-5-13-10(8)12/h3-6H,2H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBORBNAPQZWUKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)NC2=C(N=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-5-ethyl-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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